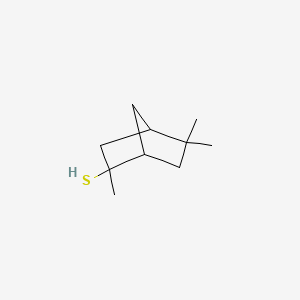

2-Norbornanethiol, 2,5,5-trimethyl-

Description

Contextualization within Bridged Bicyclic Systems Research

Bridged bicyclic compounds, with norbornane (B1196662) (also known as bicyclo[2.2.1]heptane) as a primary example, are fundamental structures in organic chemistry. wikipedia.orgfiveable.me Their rigid, three-dimensional frameworks introduce significant ring strain, which leads to unique chemical reactivity and physical properties compared to their acyclic or simple cyclic counterparts. fiveable.me Research into these systems is a dynamic field, driven by their utility as model compounds for studying reaction mechanisms and their application as complex scaffolds in the synthesis of natural products and pharmaceuticals. gla.ac.ukgla.ac.uknih.gov

In recent years, there has been a significant push in medicinal chemistry to "escape from flatland," moving away from the predominantly two-dimensional structures of many aromatic compounds. rsc.org Bridged bicyclic systems are increasingly used as three-dimensional bioisosteres, replacing substituted phenyl rings in bioactive molecules. This substitution can improve properties such as aqueous solubility and metabolic stability while maintaining or enhancing biological activity. rsc.org The investigation of substituted norbornanes like 2-Norbornanethiol, 2,5,5-trimethyl- fits directly into this modern context, offering a unique and rigid 3D scaffold. rsc.org

Significance of Thiol Functionality in Strained Architectures

The thiol group (-SH), also known as a sulfhydryl group, imparts a distinct set of chemical properties to a molecule. creative-proteomics.comyoutube.com Thiols are known for their potent nucleophilicity, their ability to form stable complexes with metals, and their capacity to undergo oxidation to form disulfide bonds (-S-S-), a linkage crucial for protein structure. creative-proteomics.comnih.gov In biological systems, thiol-containing molecules like the amino acid cysteine and the tripeptide glutathione (B108866) are vital for antioxidant defense and cellular redox homeostasis. nih.govnih.gov

When a thiol group is attached to a strained architecture like norbornane, a unique interplay of reactivity emerges. The norbornane framework itself is highly strained, and its derivatives, particularly the unsaturated analog norbornene, are known to be highly reactive. wikipedia.org The thiol-ene reaction, a "click chemistry" process involving the addition of a thiol to a double bond, is exceptionally efficient with strained alkenes like norbornenes. wikipedia.org This high reactivity is harnessed in materials science for the synthesis of polymers and hydrogels with tunable properties. nih.govnih.govresearchgate.net While 2-Norbornanethiol, 2,5,5-trimethyl- is saturated, its study provides insight into the behavior of the thiol group within a sterically congested and rigid environment, which influences its accessibility and reactivity in nucleophilic or oxidative reactions. The steric hindrance from the three methyl groups can be expected to modulate the typical reactions of the thiol functionality. acs.org

Historical Overview of Norbornane and Thiol Chemistry relevant to 2,5,5-trimethyl- substitution

The study of norbornane chemistry has a rich history, famously marked by the "non-classical carbocation" debate. github.io In the mid-20th century, Saul Winstein's studies on the solvolysis of norbornyl derivatives led to the proposal of a delocalized, non-classical 2-norbornyl cation. github.io This controversy stimulated decades of research and led to the development of new experimental and computational techniques that profoundly advanced the understanding of reaction mechanisms in physical organic chemistry. github.io This historical context underscores the unique electronic nature of the norbornane skeleton.

Thiol chemistry has an equally long history, but has seen a modern renaissance with the advent of "click chemistry." nih.gov The thiol-ene reaction, in particular, has become a powerful tool for forming carbon-sulfur bonds with high efficiency and selectivity under mild conditions. bohrium.com This has found widespread use in polymer synthesis, surface modification, and bioconjugation. nih.govresearchgate.net The synthesis of molecules like 2-Norbornanethiol, 2,5,5-trimethyl- can be envisioned through established synthetic routes, such as the reaction of a corresponding halide or sulfonate with a sulfur nucleophile. ontosight.ai The trimethyl substitution pattern is reminiscent of bornane (1,7,7-trimethylnorbornane), the parent compound of camphor (B46023), with the "nor-" prefix indicating the absence of these specific methyl groups in the parent norbornane. wikipedia.org

Rationale for Dedicated Academic Investigation of 2-Norbornanethiol, 2,5,5-trimethyl-

A dedicated academic investigation into 2-Norbornanethiol, 2,5,5-trimethyl- is justified by its potential to answer fundamental questions at the confluence of steric effects, strained-ring systems, and thiol reactivity. The specific substitution pattern provides a unique model system.

Key research questions would include:

Steric Influence: How does the significant steric bulk of the gem-dimethyl group at the C5 position and the additional methyl group at the C2 position affect the reactivity of the C2-thiol group? This could be probed through studies of its participation in nucleophilic substitutions, additions, and disulfide formation.

Material Precursor: Could this molecule serve as a novel building block for advanced materials? Thiol-ene polymerizations often use multifunctional thiols and norbornene derivatives. researchgate.net While this compound is saturated, related unsaturated derivatives could be used to create polymers with high glass transition temperatures and specific thermal or optical properties, influenced by the bulky trimethylated backbone. researchgate.net

Medicinal Chemistry Scaffold: As a rigid, 3D scaffold, this molecule could be a starting point for the synthesis of novel pharmaceutical compounds. rsc.org The thiol group provides a convenient handle for further functionalization, allowing for the exploration of new chemical space in drug discovery. nih.gov

In essence, studying this compound offers the opportunity to explore the intricate relationship between three-dimensional structure and chemical function, with potential applications in materials science and medicinal chemistry. ontosight.ai

Chemical Data and Properties

Below are tables detailing the known and predicted properties of 2-Norbornanethiol, 2,5,5-trimethyl-.

Table 1: General Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₈S | uni.lu |

| Molecular Weight | 170.31 g/mol | Calculated |

| IUPAC Name | 2,5,5-trimethylbicyclo[2.2.1]heptane-2-thiol | uni.lu |

| CAS Number | Not readily available | General Databases |

| Monoisotopic Mass | 170.11292 Da | uni.lu |

| Predicted XlogP | 3.1 | uni.lu |

Table 2: Predicted Collision Cross Section (CCS) Data

This data is computationally predicted and useful for mass spectrometry analysis.

| Adduct | m/z | Predicted CCS (Ų) | Source |

|---|---|---|---|

| [M+H]⁺ | 171.12020 | 137.3 | uni.lu |

| [M+Na]⁺ | 193.10214 | 147.1 | uni.lu |

| [M-H]⁻ | 169.10564 | 140.9 | uni.lu |

Table of Compounds

Structure

3D Structure

Properties

CAS No. |

74039-12-6 |

|---|---|

Molecular Formula |

C10H18S |

Molecular Weight |

170.32 g/mol |

IUPAC Name |

2,5,5-trimethylbicyclo[2.2.1]heptane-2-thiol |

InChI |

InChI=1S/C10H18S/c1-9(2)5-8-4-7(9)6-10(8,3)11/h7-8,11H,4-6H2,1-3H3 |

InChI Key |

VORVDSFOIIOPDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2CC1CC2(C)S)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Norbornanethiol, 2,5,5 Trimethyl

Stereoselective and Stereospecific Synthetic Approaches

The controlled three-dimensional arrangement of atoms is paramount in the synthesis of 2-Norbornanethiol, 2,5,5-trimethyl-. Stereoselective and stereospecific methods are crucial for obtaining the desired isomers with high purity.

Enantioselective Synthesis of Chiral Tertiary Thiols derived from Norbornane (B1196662) Scaffolds

The creation of enantiomerically pure tertiary thiols is a formidable task in organic synthesis. nih.govbeilstein-journals.org For norbornane-based structures like 2-Norbornanethiol, 2,5,5-trimethyl-, this challenge is amplified. General approaches to chiral tertiary thiols involve either the stereoselective formation of a carbon-sulfur bond on a pre-existing tertiary carbon center or the construction of the quaternary carbon center adjacent to a sulfur atom. beilstein-journals.org

One promising, though not yet specifically applied to this target, is a "latent synthon" strategy. This involves an enantioselective Diels-Alder reaction to construct the chiral norbornane core, followed by late-stage modifications to introduce the desired functional groups. nih.govresearchgate.net This approach allows for the synthesis of a wide array of chiral norbornanes with high enantiomeric purity. nih.govresearchgate.net

Diastereoselective Control in 2,5,5-trimethyl-norbornane Functionalization

The rigid bicyclic structure of the norbornane system inherently influences the stereochemical outcome of reactions. Functionalization often exhibits a high degree of diastereoselectivity, with reagents preferentially attacking from the less hindered exo face. This principle is critical in the synthesis of substituted norbornanes. For instance, in the hydroformylation of related cyclohexadienyl-1-carbinols, a directing group can control the diastereoselectivity of the functionalization of one of the double bonds. nih.gov While direct studies on the diastereoselective functionalization of 2,5,5-trimethyl-norbornane are not extensively documented, the established principles of norbornane chemistry suggest that reactions will proceed with a high degree of stereocontrol.

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are powerful tools for inducing stereoselectivity in synthetic transformations. In the context of norbornane chemistry, chiral auxiliaries can be employed to control the facial selectivity of reactions. For example, enantiomerically pure heterocycles have been prepared using a norbornene-derived amino acid as a chiral auxiliary. researchgate.net This methodology relies on a domino ring-closure reaction where the stereochemistry of the new asymmetric center is dictated by the chiral auxiliary, followed by a retro-Diels-Alder reaction. researchgate.net Such strategies could be adapted for the enantioselective synthesis of precursors to 2-Norbornanethiol, 2,5,5-trimethyl-. The use of chiral catalysts, such as those involving metal complexes with chiral ligands, also promotes stereoselectivity in the synthesis of chiral norbornene derivatives. magtech.com.cn

Novel Synthetic Routes and Transformations for 2-Norbornanethiol, 2,5,5-trimethyl-

The development of novel synthetic routes is essential for accessing complex molecules like 2-Norbornanethiol, 2,5,5-trimethyl-. These routes often involve the functionalization of simpler, more readily available norbornane precursors.

Functionalization of Precursor Norbornane Derivatives

A key transformation for the introduction of a thiol group onto a norbornane scaffold is the thiol-ene reaction, which involves the addition of a thiol to an alkene. wikipedia.org This reaction is known for its high efficiency and stereoselectivity, typically proceeding via an exo-selective radical addition. wikipedia.orgresearchgate.net The thiol-ene reaction is considered a "click chemistry" reaction due to its high yield, rapid rate, and stereospecificity. wikipedia.org

In the context of synthesizing 2-Norbornanethiol, 2,5,5-trimethyl-, a plausible route would involve the synthesis of a 2,5,5-trimethyl-norbornene precursor. The subsequent thiol-ene reaction with a suitable thiolating agent would then install the desired thiol group. The stereochemistry of the addition is expected to be predominantly exo, a common feature in reactions with norbornene systems. researchgate.net The choice of initiator (light, heat, or radical initiator) can influence the reaction conditions. wikipedia.org The thiol-ene reaction has been successfully employed in the formation of hydrogels from norbornene-modified macromers, highlighting its versatility and efficiency. mdpi.comnih.gov

The table below summarizes the expected stereochemical outcome of addition reactions to norbornene, which serves as a model for the trimethylated analogue.

| Reaction Type | Reagent | Expected Stereoselectivity | Reference |

| Thiol-ene Addition | R-SH | exo-selective | researchgate.net |

It is important to note that while these advanced methodologies provide a framework for the synthesis of 2-Norbornanethiol, 2,5,5-trimethyl-, specific experimental data for this particular compound is limited in the public domain. The successful synthesis would likely involve a multi-step sequence, carefully considering the stereochemical implications of each transformation.

Derivatization of Halides and Sulfonates with Sulfur Nucleophiles

The nucleophilic substitution of halides and sulfonates represents a classical and versatile approach for the formation of carbon-sulfur bonds. In the context of the sterically hindered tertiary center of the 2,5,5-trimethyl-2-norbornyl system, this transformation is typically achieved via an SN2 mechanism. Thiolate anions, being potent nucleophiles, are well-suited for this purpose. libretexts.org The reaction generally involves the displacement of a suitable leaving group, such as a halide (Cl, Br, I) or a sulfonate (e.g., tosylate, mesylate), by a sulfur nucleophile.

The choice of the sulfur nucleophile is critical. While direct use of sodium hydrosulfide (B80085) (NaSH) might seem straightforward for introducing a thiol group, it can lead to the formation of symmetric sulfide (B99878) byproducts through double alkylation. A more controlled approach involves the use of protected thiol equivalents, such as thiourea (B124793) or thioacetate (B1230152). For instance, thiourea can react with an alkyl halide to form a stable isothiouronium salt, which can then be hydrolyzed under basic conditions to yield the desired thiol. youtube.com This two-step sequence minimizes the formation of undesired side products.

Another effective method is the use of potassium thioacetate (KSAc). The thioacetate anion displaces the leaving group to form a thioester, which can be subsequently hydrolyzed under mild basic or acidic conditions to furnish the free thiol. This method is widely employed due to the stability of the thioester intermediate and the generally high yields achieved.

The reactivity of the substrate is also a key consideration. Tertiary halides and sulfonates can be prone to elimination reactions, especially under basic conditions. Therefore, careful selection of the solvent and reaction temperature is crucial to favor substitution over elimination.

| Substrate (Analogous) | Sulfur Nucleophile | Solvent | Conditions | Product | Yield | Reference |

| Alkyl Bromide | Sodium Methane Thiolate | Not Specified | SN2 | Thioether | Good | youtube.com |

| Alkyl Iodide | Thiourea, then H3O+ | Polar Aprotic | SN2, then Hydrolysis | Thiol | Good | youtube.com |

| Alkyl Halide | Thiolate Anions | Not Specified | SN2 | Thioether | Not Specified | libretexts.org |

Selective Installation of the Thiol Moiety

Direct and selective introduction of a thiol group onto the norbornane skeleton can be achieved through various advanced methods, including hydrothiolation of precursor alkenes and transformations of other functional groups into a thiol.

Hydrothiolation, specifically the thiol-ene reaction, is a powerful method for the anti-Markovnikov addition of a thiol to an alkene. wikipedia.org This reaction can be initiated by radicals (light, heat, or chemical initiators) or catalyzed by acids or bases. wikipedia.orgtaylorandfrancis.com For the synthesis of 2-Norbornanethiol, 2,5,5-trimethyl-, the precursor would be camphene (B42988), which possesses the requisite 2,5,5-trimethyl-norbornane framework and an exocyclic double bond.

The radical-mediated hydrothiolation of camphene with a suitable thiol, such as thioacetic acid, followed by hydrolysis, would lead to the formation of the target thiol. The anti-Markovnikov regioselectivity of the radical addition ensures that the sulfur atom attaches to the less substituted carbon of the double bond, which in the case of camphene is the exocyclic methylene (B1212753) carbon. This reaction is known for its high efficiency, stereoselectivity, and functional group tolerance. wikipedia.orgnih.gov

Alternatively, acid-catalyzed hydrothiolation can be employed. However, with bicyclic systems like norbornanes, acid catalysis can sometimes lead to skeletal rearrangements. beilstein-journals.orgnih.gov Therefore, careful selection of the catalyst and reaction conditions is necessary to achieve the desired product without isomerization.

| Alkene (Analogous) | Thiol Reagent | Initiator/Catalyst | Conditions | Product | Yield | Reference |

| Norbornene-containing peptide | Cysteine residues | DPAP (photoinitiator) | 20 min, DMF | Cyclized peptide | 37% | nih.gov |

| Unsaturated Polyether | Ethanedithiol | Photo-mediated | Not Specified | Macrocyclic dithiol | Moderate to Excellent | rsc.org |

| Alkenes | Thiophenols/Alkanethiols | Atmospheric Oxygen | Not Specified | Thioethers | Good | researchgate.net |

This table illustrates the conditions and outcomes of thiol-ene reactions on analogous systems, highlighting the versatility of this methodology.

An alternative to direct thiolation is the conversion of other functional groups into a thiol moiety. A prominent example is the transformation of a tertiary alcohol. Given the steric hindrance of the 2-position in the 2,5,5-trimethyl-norbornane system, direct substitution of a hydroxyl group is challenging. The Mitsunobu reaction offers a potential solution for the conversion of alcohols to various functional groups, including thiols, with inversion of stereochemistry. beilstein-journals.orgnih.govnih.govwikipedia.org This reaction typically employs a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol for nucleophilic attack. wikipedia.org

However, the Mitsunobu reaction is generally less efficient for sterically hindered tertiary alcohols. nih.gov A modified procedure developed by Mukaiyama, which uses a benzoquinone derivative as the oxidizing agent instead of an azodicarboxylate, has shown some success in the preparation of tertiary thioethers from hindered tertiary alcohols. beilstein-journals.orgnih.gov

Another classical method for converting an alcohol to a thiol is through the formation of a xanthate ester. The alcohol is first treated with sodium or potassium hydride, followed by the addition of carbon disulfide to form the xanthate salt. Thermal rearrangement of the xanthate (the Chugaev elimination) is not applicable here, but the xanthate can be reduced, for example with lithium aluminum hydride, to furnish the thiol.

| Precursor Functional Group | Reagents | Key Intermediate | Final Product | Key Features | Reference |

| Tertiary Alcohol | PPh3, DIAD/DEAD, Thiol | O-Phosphinite | Thioether | Inversion of stereochemistry, sensitive to steric hindrance | beilstein-journals.orgnih.gov |

| Tertiary Alcohol | 1. ClPPh2, Et3N, DMAP2. DBBQ, Thiol | Phosphinite | Thioether | Mukaiyama modification for hindered alcohols | beilstein-journals.orgnih.gov |

| Alcohol | 1. NaH, CS22. Reducing agent | Xanthate ester | Thiol | Classical method, suitable for various alcohols | google.comgoogle.com |

This table summarizes key thiol-generating group transformations applicable to the synthesis of tertiary thiols.

Reaction Conditions and Optimization for Enhanced Efficiency

The efficiency of the synthesis of 2-Norbornanethiol, 2,5,5-trimethyl- is highly dependent on the optimization of reaction conditions, including the choice of catalyst systems and solvents.

For hydrothiolation reactions, various catalyst systems have been developed to enhance efficiency and selectivity. While radical-initiated reactions are common, transition metal catalysts, particularly those based on rhodium, palladium, and nickel, have been employed for alkyne hydrothiolation and can be adapted for alkenes. researchgate.net For instance, Wilkinson's catalyst (ClRh(PPh3)3) has been shown to be effective for the hydrothiolation of alkynes with alkanethiols. researchgate.net The design of ligands for these metal catalysts can influence the chemo- and regioselectivity of the addition.

In the context of terpene chemistry, solid acid catalysts, such as titanium dioxide, are used for isomerization reactions and could potentially be adapted for catalyzed addition reactions. rsc.org The acidity and porous structure of these catalysts can be tuned to control the reaction pathway. rsc.org For enzymatic or chemo-enzymatic approaches, the design and modification of terpene synthases could offer a highly selective route to functionalized norbornane systems. nih.gov

| Reaction Type | Catalyst System | Ligand/Support | Key Advantages | Reference |

| Alkyne Hydrothiolation | Wilkinson's Catalyst (ClRh(PPh3)3) | Triphenylphosphine | Good for alkanethiols | researchgate.net |

| Alkene Isomerization | Acid-activated TiO2 | Nanopowder Support | Tunable acidity and structure | rsc.org |

| Terpene Biosynthesis | Terpene Synthases | Protein Scaffold | High stereoselectivity | nih.gov |

This table provides examples of catalyst systems relevant to the synthesis of terpene derivatives.

The choice of solvent can have a profound impact on the rate, yield, and stereochemical outcome of the synthesis. rsc.orgrsc.orgresearchgate.net In nucleophilic substitution reactions, such as the derivatization of halides and sulfonates, the polarity of the solvent is a key factor. Polar aprotic solvents (e.g., acetone, DMF, DMSO) are generally preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity. rsc.org In contrast, polar protic solvents (e.g., water, ethanol) can solvate both the cation and the anion, potentially reducing the nucleophile's reactivity through hydrogen bonding. rsc.orgrsc.org

In reactions involving carbocationic intermediates, such as acid-catalyzed hydrothiolation, the solvent can play a role in stabilizing or trapping these intermediates, potentially leading to different products. rsc.org The stereoselectivity of a reaction can also be influenced by the solvent, as the solvent can affect the conformational equilibrium of the transition state. rsc.orgresearchgate.net In some cases, a non-linear relationship between temperature and stereoselectivity (the "inversion temperature" phenomenon) has been observed, which is attributed to the formation of different solute-solvent clusters. rsc.orgresearchgate.net

| Reaction Type | Solvent Type | Effect on Reaction | Rationale | Reference |

| SN2 Substitution | Polar Aprotic (e.g., DMSO, Acetone) | Increases rate | Solvates cation, leaves nucleophile "free" and more reactive. | rsc.org |

| SN2 Substitution | Polar Protic (e.g., Ethanol, Water) | Decreases rate | Solvates and stabilizes the nucleophile via hydrogen bonding. | rsc.orgrsc.org |

| SN1 Substitution | Polar Protic (e.g., Ethanol, Water) | Increases rate | Stabilizes the carbocation intermediate and the leaving group. | rsc.orgrsc.org |

| Stereoselective Reactions | Various | Can alter stereochemical outcome | Differential solvation of diastereomeric transition states. | rsc.orgresearchgate.net |

This table outlines the general effects of different solvent types on common reaction mechanisms relevant to the synthesis.

Information regarding the synthesis of 2-Norbornanethiol, 2,5,5-trimethyl- is not publicly available.

Extensive research has yielded no specific scientific literature, patents, or detailed experimental data for the synthesis of the chemical compound 2-Norbornanethiol, 2,5,5-trimethyl-. Consequently, the requested article on "," including details on the influence of temperature, pressure, irradiation, and mechanistic investigations, cannot be generated at this time.

General synthetic routes to similar compounds, such as terpene thiols, involve the addition of hydrogen sulfide (H₂S) to unsaturated terpenes like camphene. However, specific reaction conditions, catalyst systems, and mechanistic details for the synthesis of the precisely substituted 2-Norbornanethiol, 2,5,5-trimethyl- are not documented in the public domain.

Therefore, the structured article with the specified sections and subsections cannot be provided due to the absence of the necessary foundational information for this particular chemical compound.

Reactivity and Reaction Mechanisms of 2 Norbornanethiol, 2,5,5 Trimethyl

Thiol Group Reactivity in the 2,5,5-trimethylnorbornane Environment

The reactivity of the thiol group in 2-Norbornanethiol, 2,5,5-trimethyl-, is a focal point of its chemistry, enabling a range of reactions including oxidation, reduction, and nucleophilic substitutions.

Oxidation Reactions and Disulfide Formation

The thiol group of 2-Norbornanethiol, 2,5,5-trimethyl- is susceptible to oxidation, a common reaction for thiols, which typically leads to the formation of a disulfide. This reaction involves the coupling of two thiol molecules with the concurrent loss of two hydrogen atoms. The general transformation can be represented as:

2 R-SH → R-S-S-R + 2H⁺ + 2e⁻

While specific studies on the oxidation of 2-Norbornanethiol, 2,5,5-trimethyl- are not extensively detailed in the provided search results, the general principles of thiol oxidation apply. The bulky 2,5,5-trimethylnorbornane substituent likely introduces steric hindrance around the sulfur atom, which could influence the rate of disulfide formation compared to less hindered thiols. The specific oxidizing agents used and the reaction conditions would also play a significant role in the efficiency of this transformation.

Reduction Reactions of Thiol Derivatives

The disulfide derivative of 2-Norbornanethiol, 2,5,5-trimethyl-, can undergo reduction to regenerate the parent thiol. This process is the reverse of the oxidation reaction and is a fundamental transformation in sulfur chemistry. The general reaction is:

R-S-S-R + 2H⁺ + 2e⁻ → 2 R-SH

Common reducing agents for this transformation include borohydrides, phosphines, and other thiols in exchange reactions. The steric bulk of the 2,5,5-trimethylnorbornane groups in the disulfide could potentially affect the accessibility of the disulfide bond to the reducing agent, thereby influencing the reaction kinetics.

Nucleophilic Substitution Reactions involving the Thiol Group

The thiol group can be deprotonated to form a thiolate anion, which is a potent nucleophile. alfa-chemistry.com This thiolate can then participate in nucleophilic substitution reactions, where it displaces a leaving group on an electrophilic substrate. organic-chemistry.orgyoutube.com The general scheme for such a reaction is:

R-SH + Base → R-S⁻ + Base-H⁺ R-S⁻ + R'-X → R-S-R' + X⁻

Here, R represents the 2,5,5-trimethylnorbornane moiety, and R'-X is an electrophile with a suitable leaving group X. The nucleophilicity of the thiolate is a key factor in these reactions. nih.gov While base strength is a rough indicator of nucleophilicity, other factors such as the solvent and the nature of the electrophile are also important. organic-chemistry.org The steric hindrance imposed by the bulky norbornane (B1196662) framework may influence the range of electrophiles that can react efficiently.

| Reactant 1 | Reactant 2 | Product Type | Reaction Type |

| 2-Norbornanethiol, 2,5,5-trimethyl- (as thiolate) | Alkyl Halide | Thioether | Nucleophilic Substitution |

| 2-Norbornanethiol, 2,5,5-trimethyl- (as thiolate) | Acyl Halide | Thioester | Nucleophilic Acyl Substitution |

Radical Reactions of the Thiol Moiety

The thiol group of 2-Norbornanethiol, 2,5,5-trimethyl- can also participate in radical-mediated reactions.

Thiol-ene click chemistry is a highly efficient and versatile reaction that involves the addition of a thiol across a carbon-carbon double bond (an ene). alfa-chemistry.comwikipedia.orgnih.gov This reaction typically proceeds via a free-radical chain mechanism, which can be initiated by light (photoinitiation) or a radical initiator. wikipedia.orgresearchgate.net

The mechanism involves the following key steps:

Initiation: A thiyl radical (R-S•) is generated from the thiol. wikipedia.org

Propagation: The thiyl radical adds to the alkene in an anti-Markovnikov fashion to form a carbon-centered radical. wikipedia.orgthieme-connect.de This radical then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and forming the thioether product. wikipedia.org

This reaction is known for its high yields, rapid reaction rates, and tolerance of a wide variety of functional groups. alfa-chemistry.comnih.gov The use of 2-Norbornanethiol, 2,5,5-trimethyl- in thiol-ene reactions would result in the formation of a bulky thioether, potentially influencing the properties of the resulting material in applications like polymer synthesis or surface modification. nih.gov The reaction works particularly well with electron-rich double bonds. thieme-connect.de

| Step | Description |

| Initiation | Formation of a thiyl radical from 2-Norbornanethiol, 2,5,5-trimethyl-. |

| Propagation (Step 1) | Addition of the thiyl radical to an alkene to form a carbon-centered radical intermediate. thieme-connect.de |

| Propagation (Step 2) | Hydrogen atom transfer from a thiol molecule to the carbon-centered radical, yielding the thioether product and a new thiyl radical. wikipedia.org |

| Termination | Combination of two radical species. |

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry where a hydrogen atom is transferred from one molecule to another. scripps.edu The thiol group of 2-Norbornanethiol, 2,5,5-trimethyl- can act as a hydrogen atom donor in HAT reactions. researchgate.net The ease of this transfer is related to the S-H bond dissociation energy.

In the context of photoredox catalysis, thiols can serve as HAT catalysts to facilitate reductive transformations. researchgate.net For instance, a photochemically generated radical can abstract the hydrogen atom from the thiol, creating a thiyl radical. This thiyl radical can then participate in subsequent reaction steps. The concept of polarity reversal catalysis is also relevant, where a catalyst can mediate a HAT reaction between two species that would otherwise have a mismatched polarity and therefore a high activation barrier. scripps.edu The bulky nature of the 2,5,5-trimethylnorbornane group might influence the kinetics of HAT processes by sterically shielding the hydrogen atom.

Reactions Involving the Norbornane Skeleton of 2-Norbornanethiol, 2,5,5-trimethyl-

The norbornane skeleton is known for its propensity to undergo rearrangement reactions, particularly when carbocationic intermediates are formed. This is a key feature of its chemical behavior.

The rigid, strained bicyclo[2.2.1]heptane system is prone to Wagner-Meerwein rearrangements, which involve a 1,2-shift of a hydrogen, alkyl, or aryl group to an adjacent carbocation center. wikipedia.orglibretexts.org These rearrangements are driven by the relief of ring strain and the formation of a more stable carbocation. libretexts.org In the context of 2-Norbornanethiol, 2,5,5-trimethyl-, the formation of a carbocation at the C2 position, for instance through the protonation and loss of the thiol group as H₂S under strongly acidic conditions, would likely trigger a cascade of rearrangements.

The presence of methyl groups on the norbornane skeleton, as seen in related terpene systems like camphor (B46023) and fenchone (B1672492), significantly influences the pathways of these rearrangements. core.ac.ukresearchgate.net For example, the dehydration of isoborneol, a structurally related trimethyl-substituted norbornane, readily proceeds with a Wagner-Meerwein shift to form camphene (B42988). stackexchange.com In the case of 2-Norbornanethiol, 2,5,5-trimethyl-, a carbocation at C2 could undergo a 1,2-hydride shift from C1 or a 1,2-methyl shift from the gem-dimethyl group at C5. The relative stability of the resulting carbocation intermediates would determine the major rearrangement pathway.

Table 1: Potential Wagner-Meerwein Rearrangement Products from a C2-Carbocation of 2,5,5-trimethyl-norbornane

| Migrating Group | Initial Carbocation | Intermediate Carbocation | Potential Final Product (after deprotonation) |

| Hydride (from C1) | 2-carbocation | 1-carbocation | 2,5,5-trimethylbicyclo[2.2.1]hept-1-ene |

| Methyl (from C5) | 2-carbocation | 5-methyl-2-carbocation | Isomeric trimethylbicyclo[2.2.1]heptene |

This table represents hypothetical pathways based on established Wagner-Meerwein rearrangement principles in related norbornane systems.

While the norbornane skeleton is saturated and thus not susceptible to direct electrophilic addition in the same way as an alkene, reactions that generate a positive charge on the ring can be considered in a similar mechanistic vein. For instance, the acid-catalyzed removal of the thiol group would lead to a carbocation that could be attacked by a nucleophile.

Nucleophilic substitution at the C2 position of norbornyl systems is a well-studied area. rsc.orgrsc.org The stereochemistry of the leaving group (in this case, the thiol or a derivative) is critical. Reactions of exo-substituted norbornanes are generally faster than their endo counterparts due to anchimeric assistance from the C1-C6 sigma bond, which helps to stabilize the developing positive charge in a non-classical carbocation. wikipedia.org In 2-Norbornanethiol, 2,5,5-trimethyl-, the stereochemistry of the thiol group (whether it is exo or endo) would be a determining factor in the rate and mechanism of any nucleophilic substitution at C2.

Direct electrophilic attack on the C-H or C-C sigma bonds of the norbornane framework is generally not a feasible reaction pathway under normal conditions.

Influence of Stereoelectronic and Steric Effects on Reactivity

The reactivity of 2-Norbornanethiol, 2,5,5-trimethyl- is profoundly influenced by the spatial arrangement of its atoms and the distribution of electron density within the molecule.

The three methyl groups on the norbornane skeleton exert significant steric hindrance. numberanalytics.comyoutube.com This steric bulk can direct incoming reagents to the less hindered face of the molecule, thereby controlling the stereoselectivity of reactions. For example, in a hypothetical nucleophilic attack on a C2-carbocation, the approach of the nucleophile would be sterically hindered from the side bearing the C5 gem-dimethyl groups.

The methyl groups also have an electronic effect. As alkyl groups, they are weakly electron-donating, which can influence the stability of adjacent carbocations. nih.gov This electronic effect, in concert with steric factors, will dictate the preferred pathways in rearrangement reactions.

Table 2: Predicted Influence of Trimethyl Groups on Reaction Selectivity

| Reaction Type | Steric Effect | Electronic Effect | Predicted Outcome |

| Nucleophilic attack at C2 | Hindrance from C5 gem-dimethyls | Stabilization of C2 carbocation | Attack from the less hindered face |

| Wagner-Meerwein shift | Influence on conformational stability | Stabilization of rearranged carbocations | Favors pathways leading to more stable carbocations |

This table is a predictive summary based on general principles of steric and electronic effects in organic chemistry.

The bicyclo[2.2.1]heptane framework is conformationally rigid. libretexts.orgacs.org Unlike cyclohexane, which can readily flip between chair conformations, the norbornane skeleton is locked into a boat-like conformation. This rigidity means that the spatial relationship between substituents is fixed, which has a significant impact on reactivity.

For instance, the fixed dihedral angles between substituents on adjacent carbons are crucial in elimination reactions, which typically favor an anti-periplanar arrangement of the leaving group and the proton to be abstracted. The rigid norbornane skeleton may not allow for this optimal geometry, potentially leading to slower reaction rates or alternative reaction pathways. The steric interactions between the bulky trimethyl groups and the thiol group will also influence the ground-state energy of the molecule and the transition-state energies of various reactions, thereby affecting both the kinetics and thermodynamics of chemical transformations.

Stereochemical Aspects and Conformational Analysis of 2 Norbornanethiol, 2,5,5 Trimethyl

Comprehensive Analysis of Stereoisomers and their Relative Stabilities

The structure of 2-Norbornanethiol, 2,5,5-trimethyl- possesses several stereocenters, giving rise to a number of possible stereoisomers. The primary stereochemical considerations in the norbornane (B1196662) system are the bridgehead carbons (C1 and C4) and the substituted carbons. For 2-Norbornanethiol, 2,5,5-trimethyl-, the key stereocenters are at the C1, C2, and C4 positions of the bicyclic system.

The substitution pattern gives rise to endo and exo isomers, a characteristic feature of norbornane chemistry. wikipedia.org The endo isomer has the substituent on the same side as the longer ethano bridge (C5-C6), while the exo isomer has the substituent on the opposite side. wikipedia.org In the case of 2-Norbornanethiol, 2,5,5-trimethyl-, the thiol (-SH) group at the C2 position can be in either the endo or exo orientation.

Furthermore, the presence of the trimethyl substituents at the C2 and C5 positions influences the relative stabilities of these stereoisomers. The gem-dimethyl group at C5 introduces significant steric bulk. Computational studies on related substituted norbornanes have shown that steric interactions play a crucial role in determining the ground-state energies of different isomers. nih.gov In general, the exo isomer is often more stable than the endo isomer due to reduced steric hindrance with the C7 methylene (B1212753) bridge. masterorganicchemistry.comchemtube3d.com However, the presence of the C2-methyl group introduces additional steric crowding, particularly in the endo position, where it would experience significant non-bonded interactions with the syn-hydrogen on the C7 bridge.

The relative stabilities of the possible stereoisomers can be qualitatively assessed by considering these steric interactions. The most stable isomers are likely to be those that minimize steric strain between the bulky thiol and trimethyl groups and the rigid bicyclic frame. Quantitative analysis of these stabilities would necessitate computational methods, such as density functional theory (DFT) or high-level ab initio calculations, which have been successfully applied to other complex bicyclic systems. acs.orgresearchgate.net

Table 1: Possible Stereoisomers of 2-Norbornanethiol, 2,5,5-trimethyl- and Predicted Relative Stabilities

| Stereoisomer | Key Features | Predicted Relative Stability |

| (1R,2R,4S)-exo-2-thiol | Thiol group is exo, methyl at C2 is endo. | Potentially more stable due to exo thiol. |

| (1R,2S,4S)-endo-2-thiol | Thiol group is endo, methyl at C2 is exo. | Likely less stable due to steric clash of the endo thiol. |

| (1S,2S,4R)-exo-2-thiol | Enantiomer of the (1R,2R,4S)-exo isomer. | Same stability as its enantiomer. |

| (1S,2R,4R)-endo-2-thiol | Enantiomer of the (1R,2S,4S)-endo isomer. | Same stability as its enantiomer. |

Conformational Preferences and Dynamics of the Bicyclic Thiol

The rigid bicyclo[2.2.1]heptane skeleton of 2-Norbornanethiol, 2,5,5-trimethyl- significantly restricts its conformational freedom compared to acyclic or monocyclic systems. stackexchange.com However, subtle conformational dynamics, including ring puckering and substituent orientations, are still present and are critical to understanding the molecule's properties.

The norbornane cage is not perfectly rigid and can undergo slight twisting or puckering motions. core.ac.uk The conformation of the six-membered rings within the bicyclo[2.2.1]heptane structure is best described as a boat conformation. stackexchange.com The degree of puckering and the precise geometry of the ring system can be influenced by the nature and position of substituents. The bulky trimethyl and thiol groups in 2-Norbornanethiol, 2,5,5-trimethyl- are expected to induce some degree of strain, which may lead to minor distortions of the bicyclic framework from its ideal geometry.

The orientation of the thiol substituent is a key conformational variable. The C-S bond can rotate, leading to different rotamers. The preferred orientation will be a balance between minimizing steric interactions with the adjacent methyl group and the rest of the norbornane frame, and any potential intramolecular interactions.

The primary intramolecular interactions in 2-Norbornanethiol, 2,5,5-trimethyl- are steric in nature. The close proximity of the substituents on the rigid framework leads to significant van der Waals repulsions. The most pronounced steric interactions are expected between:

The endo-thiol group and the syn-hydrogen at C7.

The C2-methyl group and the thiol group.

The gem-dimethyl groups at C5 and the neighboring atoms.

These steric strains can be quantified using computational force field calculations, which have proven useful in analyzing the energetics of other substituted bicyclic molecules. researchgate.netnih.govacs.orgiupac.orgresearcher.life The inherent strain of the bicyclo[2.2.1]heptane system is further increased by the introduction of the bulky substituents. This increased strain can influence the chemical reactivity of the molecule.

In addition to repulsive steric interactions, the possibility of intramolecular hydrogen bonding between the thiol hydrogen and a suitable acceptor, if present, could influence conformational preferences. However, in this molecule, no strong acceptor is present, so such interactions are unlikely to be significant.

Chiral Properties and Optical Activity

The presence of multiple stereocenters renders 2-Norbornanethiol, 2,5,5-trimethyl- a chiral molecule. As such, it is expected to exhibit optical activity, meaning it will rotate the plane of polarized light. The magnitude and sign of the specific rotation are dependent on the absolute configuration of the molecule.

The chiroptical properties, such as optical rotation and circular dichroism (CD), are highly sensitive to the three-dimensional structure of the molecule. rsc.orgnih.govresearchgate.netnih.gov For complex molecules like this, predicting the optical activity from first principles is a challenging task that requires sophisticated computational methods. The optical rotation of norbornane derivatives has been a subject of interest, as the rigid framework provides a good system for testing theoretical models of optical activity. acs.org

Experimental Determination of Stereochemistry in Derivatives

While direct experimental data for 2-Norbornanethiol, 2,5,5-trimethyl- is scarce, the stereochemistry of related norbornane derivatives has been extensively studied using various techniques. X-ray crystallography is the most definitive method for determining the absolute and relative stereochemistry of crystalline derivatives. For instance, the structures of various derivatives of fenchone (B1672492), which shares the 1,3,3-trimethylbicyclo[2.2.1]heptan-2-one skeleton, have been elucidated by X-ray diffraction, providing valuable insights into the stereochemical arrangement of substituents on the norbornane framework. huji.ac.ilmdpi.comnih.govresearchgate.nethuji.ac.il

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for stereochemical assignment in norbornane systems. acs.orgnih.gov The chemical shifts and coupling constants of protons and carbons are highly dependent on their stereochemical environment. For example, the distinction between endo and exo isomers can often be made based on the characteristic chemical shifts of the protons on the substituted carbon and the coupling patterns with the bridgehead protons. google.comcdnsciencepub.comcdnsciencepub.com Two-dimensional NMR techniques, such as NOESY, can provide through-space correlations that are invaluable for confirming stereochemical assignments.

By converting 2-Norbornanethiol, 2,5,5-trimethyl- into a suitable crystalline derivative, such as an ester or a metal complex, its absolute stereochemistry could be unambiguously determined by X-ray crystallography. Similarly, detailed NMR analysis of the parent thiol and its derivatives would provide strong evidence for the relative stereochemistry of the substituents.

Advanced Spectroscopic and Spectrometric Elucidation of 2 Norbornanethiol, 2,5,5 Trimethyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 2-Norbornanethiol, 2,5,5-trimethyl-. The rigid, strained bicyclo[2.2.1]heptane framework imposes specific spatial relationships between protons, leading to complex but interpretable NMR spectra.

Elucidation of Complex Spin Systems and Coupling Networks

The ¹H NMR spectrum of 2-Norbornanethiol, 2,5,5-trimethyl- is characterized by significant signal dispersion and complex multiplicity due to the fixed, non-inverting boat conformation of the six-membered ring. researchgate.net Protons in the exo and endo positions experience vastly different magnetic environments, a hallmark of the norbornane (B1196662) system. cdnsciencepub.com

The three methyl groups are expected to appear as distinct singlets in the ¹H NMR spectrum, likely in the region of 0.8-1.2 ppm. The gem-dimethyl groups at the C5 position are diastereotopic and may exhibit slightly different chemical shifts. The C2-methyl group, being attached to a quaternary carbon bearing the thiol, would also have a characteristic shift. The thiol proton (-SH) typically appears as a broad singlet, with its chemical shift being dependent on concentration and solvent.

The skeletal protons produce a complex pattern of multiplets between 1.0 and 2.5 ppm. The bridgehead protons (H1 and H4) are readily identified. The most characteristic feature of norbornane systems is the presence of long-range coupling, particularly the four-bond "W-coupling" (also known as M-coupling) observed between protons in a specific zigzag arrangement. researchgate.net For instance, a notable W-coupling is expected between the exo-protons at C3 and C6 and the syn-proton of the C7 bridge. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning these complex spin systems. modgraph.co.ukruc.dk A COSY spectrum would reveal the ³J(H,H) coupling network throughout the scaffold, while an HSQC spectrum would correlate each proton to its directly attached carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Norbornanethiol, 2,5,5-trimethyl-

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key ¹H-¹H Couplings (J, Hz) |

|---|---|---|---|

| C1 (Bridgehead) | ~2.3 | ~50 | ³J(H1,H6-exo), ³J(H1,H6-endo), ³J(H1,H7-syn) |

| C2-CH₃ | ~1.1 | ~25 | - |

| C2-SH | 1.5 - 2.5 (broad s) | - | - |

| C3-H (exo) | ~1.8 | ~40 | ²J(H3-exo,H3-endo), ³J(H3-exo,H4) |

| C3-H (endo) | ~1.3 | ~40 | ²J(H3-endo,H3-exo), ⁴J(H3-endo,H7-anti) (W) |

| C4 (Bridgehead) | ~2.0 | ~48 | ³J(H4,H3-exo), ³J(H4,H3-endo), ³J(H4,H5-exo) |

| C5-(CH₃)₂ | ~0.9, ~1.0 | ~28, ~30 | - |

| C6-H (exo) | ~1.7 | ~30 | ²J(H6-exo,H6-endo), ³J(H6-exo,H1) |

| C6-H (endo) | ~1.2 | ~30 | ²J(H6-endo,H6-exo), ⁴J(H6-endo,H7-anti) (W) |

| C7-H (syn) | ~1.6 | ~38 | ²J(H7-syn,H7-anti) |

| C7-H (anti) | ~1.4 | ~38 | ²J(H7-anti,H7-syn), ⁴J(H7-anti,H3-endo) (W) |

Conformational Analysis via NMR Spectroscopic Parameters

The rigid bicyclic structure of 2-Norbornanethiol, 2,5,5-trimethyl- largely restricts its conformational freedom. However, NMR parameters provide precise details about the fixed geometry. The magnitude of vicinal coupling constants (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. In the norbornane framework, typical values for ³J(exo,exo) are ~8-10 Hz, ³J(endo,endo) are ~6-8 Hz, and ³J(exo,endo) are ~2-4 Hz. acs.org These values confirm the boat conformation of the six-membered ring.

Nuclear Overhauser Effect (NOE) experiments are particularly powerful for confirming spatial proximities. For example, irradiation of the C2-methyl group should show an NOE enhancement to the nearby endo-proton at C3 and the syn-proton at C7, confirming its stereochemical orientation.

Dynamic NMR Studies of Exchange Processes

While the norbornane skeleton itself is rigid, dynamic NMR (DNMR) can be employed to study restricted rotation around single bonds, such as the C-S bond of the thiol group. nih.gov At low temperatures, the rotation of the S-H group might become slow enough on the NMR timescale to allow for the observation of distinct rotamers. This would manifest as a splitting or broadening of signals for protons close to the thiol group, such as the C3 protons. Line shape analysis of the variable-temperature NMR spectra could then be used to determine the rotational energy barrier. nih.govrsc.org

Mass Spectrometry for Mechanistic Pathway Analysis and Complex Mixture Characterization

Electron Ionization Mass Spectrometry (EI-MS) of 2-Norbornanethiol, 2,5,5-trimethyl- provides valuable information about its molecular weight and fragmentation pathways, which are characteristic of its bicyclic terpene structure. researchgate.net The molecular ion peak (M⁺) is expected at m/z 170.

The fragmentation of monoterpene hydrocarbons and their derivatives is often complex due to rearrangements common in these strained systems. researchgate.netnih.gov For 2-Norbornanethiol, 2,5,5-trimethyl-, key fragmentation pathways are predicted to include:

Loss of a methyl group (-CH₃): This would result in a prominent peak at m/z 155. The loss of a methyl group from the gem-dimethyl pair at C5 is a common fragmentation route in related compounds like camphor (B46023).

Loss of the thiol radical (-•SH): Cleavage of the C-S bond would yield a fragment at m/z 137.

Loss of H₂S: Elimination of hydrogen sulfide (B99878) would produce a peak at m/z 136, corresponding to the respective trimethyl-norbornadiene.

Ring Cleavage: Bicyclic systems like norbornane undergo characteristic retro-Diels-Alder reactions or other ring-opening fragmentations. nih.gov For example, fragmentation of the terpene skeleton can lead to characteristic ions, such as a prominent peak at m/z 93, which is common in the mass spectra of many monoterpenes. researchgate.net

Table 2: Predicted EI-MS Fragmentation for 2-Norbornanethiol, 2,5,5-trimethyl-

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 170 | [C₁₀H₁₈S]⁺• | Molecular Ion (M⁺•) |

| 155 | [C₉H₁₅S]⁺ | M⁺• - •CH₃ |

| 137 | [C₁₀H₁₇]⁺ | M⁺• - •SH |

| 136 | [C₁₀H₁₆]⁺• | M⁺• - H₂S |

| 93 | [C₇H₉]⁺ | Skeletal rearrangement and fragmentation |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Structural Insights

Vibrational spectroscopy provides a rapid and non-destructive method for identifying key functional groups. The IR and Raman spectra of 2-Norbornanethiol, 2,5,5-trimethyl- are dominated by vibrations of the alkane backbone and the characteristic thiol group absorptions.

S-H Stretch: A weak to medium intensity band corresponding to the S-H stretching vibration is expected in the infrared spectrum around 2550-2600 cm⁻¹. nih.govmdpi.com The exact position can be indicative of hydrogen bonding. nih.gov

C-H Stretches: Strong bands in the region of 2850-3000 cm⁻¹ arise from the C-H stretching vibrations of the methyl and methylene (B1212753) groups of the norbornane skeleton. youtube.com

C-S Stretch: The C-S stretching vibration typically appears as a weak band in the fingerprint region of the IR spectrum, between 600 and 700 cm⁻¹. This band is often more prominent and easily identified in the Raman spectrum. rsc.orgrsc.org

S-H Bend: The C-S-H bending mode (βCSH) is observed in the Raman spectrum around 850-920 cm⁻¹. rsc.orgrsc.org This band is particularly useful as it shifts significantly upon deuteration of the thiol proton, confirming its assignment. rsc.org

Skeletal Vibrations: The complex vibrations of the bicyclo[2.2.1]heptane framework appear throughout the fingerprint region (< 1500 cm⁻¹). nist.gov

Table 3: Characteristic Vibrational Frequencies for 2-Norbornanethiol, 2,5,5-trimethyl-

| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (sp³) | IR, Raman | 2850 - 3000 | Strong |

| S-H Stretch | IR, Raman | 2550 - 2600 | Weak to Medium |

| CH₂/CH₃ Bend | IR, Raman | 1375 - 1470 | Medium |

| C-S-H Bend | Raman | 850 - 920 | Medium |

| C-S Stretch | Raman | 600 - 700 | Medium |

Chiroptical Spectroscopy (CD, ORD) for Absolute Stereochemistry

2-Norbornanethiol, 2,5,5-trimethyl- has multiple stereocenters (at C1, C2, and C4), making it a chiral molecule. Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining its absolute configuration. nih.govscribd.com

These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. mgcub.ac.in While the thiol group itself is not a strong chromophore in the accessible UV-Vis range, it can be derivatized with a chromophoric reagent to induce a measurable Cotton effect. The sign and magnitude of this Cotton effect can then be correlated with the absolute stereochemistry of the chiral centers near the chromophore. scribd.com

Computational and Theoretical Investigations of 2 Norbornanethiol, 2,5,5 Trimethyl

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the electronic behavior and energy landscape of a molecule. These methods solve, or approximate solutions to, the Schrödinger equation for a given molecular system.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. github.iowarwick.ac.uk For 2-Norbornanethiol, 2,5,5-trimethyl-, a DFT study would begin with geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy conformation, known as the ground state. nih.gov

The optimization would yield key structural parameters such as bond lengths, bond angles, and dihedral angles for the most stable form of the molecule. Functionals like B3LYP or M06-2X combined with a basis set such as 6-311++G(d,p) are commonly employed for such tasks, providing a balance between accuracy and computational cost. nih.govresearchgate.net The output would provide the absolute electronic energy, which is crucial for calculating other thermodynamic properties like the heat of formation. nih.gov

Illustrative Data: Optimized Ground State Geometric Parameters (DFT) This table presents hypothetical data for illustrative purposes, as specific literature values for 2-Norbornanethiol, 2,5,5-trimethyl- are not available.

| Parameter | Value |

|---|---|

| C-S Bond Length | 1.85 Å |

| S-H Bond Length | 1.35 Å |

| C-S-H Bond Angle | 96.5° |

| Total Energy | -750.12345 Hartree |

Ab initio and semi-empirical methods are other classes of quantum calculations used to study electronic properties. nih.gov

Ab Initio Methods : These methods calculate molecular properties from "first principles," meaning they are derived directly from theoretical principles without the inclusion of experimental data. libretexts.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer increasing levels of accuracy, though at a significantly higher computational cost. libretexts.orgmdpi.com An ab initio calculation would provide a more rigorous description of the electronic wave function and energy of 2-Norbornanethiol, 2,5,5-trimethyl- compared to DFT, serving as a benchmark for other methods. nih.govlibretexts.org

Semi-Empirical Methods : These methods simplify quantum mechanical calculations by using parameters derived from experimental data. researchgate.netscribd.commpg.de Methods like AM1 and PM3 are much faster than DFT or ab initio techniques, making them suitable for very large molecules. researchgate.netmpg.de However, their accuracy is limited to systems similar to those used for their parameterization. libretexts.orgresearchgate.net For 2-Norbornanethiol, 2,5,5-trimethyl-, a semi-empirical calculation could provide a quick, qualitative assessment of its electronic properties, such as dipole moment and orbital energies.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.deresearchgate.net It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. uni-muenchen.deresearchgate.net The MEP map is color-coded: red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive electrostatic potential (electron-poor), indicating sites for nucleophilic attack. researchgate.netresearchgate.net Green and yellow regions are typically neutral or weakly polarized. nih.gov

For 2-Norbornanethiol, 2,5,5-trimethyl-, an MEP analysis would be crucial for predicting its chemical reactivity. nih.gov It would likely show a region of high electron density (red) around the sulfur atom due to its lone pairs, identifying it as a primary site for interaction with electrophiles. The hydrogen atom of the thiol group (-SH) would likely appear as an electron-deficient (blue) region, making it a potential site for deprotonation or hydrogen bonding. uni-muenchen.denih.gov

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule is more reactive. researchgate.net For 2-Norbornanethiol, 2,5,5-trimethyl-, FMO analysis would identify the spatial distribution of these orbitals and calculate the energy gap, providing insight into its stability and potential reaction pathways. mdpi.comresearchgate.net

Illustrative Data: Frontier Molecular Orbital Energies (FMO) This table presents hypothetical data for illustrative purposes, as specific literature values for 2-Norbornanethiol, 2,5,5-trimethyl- are not available.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | 0.85 |

| HOMO-LUMO Gap (ΔE) | 7.35 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics describes electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of the molecule's dynamic behavior, conformational flexibility, and interactions with its environment. elifesciences.orgnih.gov

For 2-Norbornanethiol, 2,5,5-trimethyl-, an MD simulation would reveal its conformational landscape by sampling the different shapes the molecule can adopt at a given temperature. nih.gov This is particularly relevant for a flexible molecule with a bicyclic system. The simulation would track how bond lengths, angles, and dihedrals fluctuate over time. nih.gov

Furthermore, by placing the molecule in a simulated box of solvent molecules (e.g., water or an organic solvent), MD simulations can explicitly model solvation effects. nih.govmdpi.com This would show how solvent molecules arrange around the solute and how hydrogen bonding or other intermolecular forces influence its conformation and stability. mdpi.com

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products. This involves identifying the minimum energy path on the potential energy surface and, most importantly, locating the transition state (TS). The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur. nih.gov

For a potential reaction involving 2-Norbornanethiol, 2,5,5-trimethyl-, such as its oxidation or its reaction as a nucleophile, computational modeling could be used to:

Locate the Transition State Structure: Using algorithms that search for saddle points on the potential energy surface, the precise geometry of the transition state can be determined.

Calculate Activation Energy: The energy difference between the reactants and the transition state gives the activation energy (Ea), a key determinant of the reaction rate.

Verify the Transition State: A frequency calculation is performed on the TS geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov

These calculations provide invaluable mechanistic insights into how the molecule reacts, which is often difficult to determine experimentally.

Table of Compounds Mentioned

| Compound Name |

|---|

| 2-Norbornanethiol, 2,5,5-trimethyl- |

| Water |

Predictive Modeling of Spectroscopic Parameters

Predictive modeling of spectroscopic parameters such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and mass spectra is a powerful tool in computational chemistry. These methods, which often employ Density Functional Theory (DFT), can aid in the structural elucidation of novel compounds and in the interpretation of experimental data. For a molecule like 2-Norbornanethiol, 2,5,5-trimethyl-, theoretical calculations could, in principle, predict its ¹H and ¹³C NMR chemical shifts, vibrational frequencies corresponding to key functional groups (e.g., the S-H stretch), and fragmentation patterns in mass spectrometry. However, no published studies have undertaken this specific predictive modeling for this compound.

Table 1: Hypothetical Data Table for Predicted Spectroscopic Parameters of 2-Norbornanethiol, 2,5,5-trimethyl-

| Spectroscopic Parameter | Predicted Value (Hypothetical) | Computational Method (Example) |

| ¹H NMR (S-H) | δ 1.2-1.6 ppm | DFT/B3LYP/6-31G(d) |

| ¹³C NMR (C-S) | δ 45-55 ppm | DFT/B3LYP/6-31G(d) |

| IR (S-H stretch) | 2550-2600 cm⁻¹ | DFT/B3LYP/6-31G(d) |

Note: The data in this table is purely illustrative of what could be generated from computational studies and is not based on actual research findings for 2-Norbornanethiol, 2,5,5-trimethyl-.

Quantitative Structure-Reactivity Relationships (QSRR) Analysis

QSRR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. acs.orgresearchgate.net These models use molecular descriptors, which are numerical values that encode structural, electronic, or physicochemical features of a molecule, to predict its reactivity in various chemical processes. researchgate.net For organosulfur compounds, QSRR models have been used to predict properties like their hydrodesulfurization reactivity. taylorandfrancis.com

In the context of 2-Norbornanethiol, 2,5,5-trimethyl-, a QSRR analysis could potentially predict its antioxidant activity, its propensity for oxidation to the corresponding disulfide, or its reactivity in other thiol-specific reactions. Such an analysis would typically involve the calculation of various molecular descriptors.

Table 2: Examples of Molecular Descriptors for QSRR Analysis

| Descriptor Type | Example Descriptor | Relevance to Reactivity |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the ability to donate electrons (nucleophilicity) |

| Electronic | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the ability to accept electrons (electrophilicity) |

| Steric | Molecular Volume / Surface Area | Influences accessibility of the reactive thiol group |

| Topological | Wiener Index | Encodes information about molecular branching |

A QSRR model for a series of related thiols might take a form such as:

Reactivity = c₀ + c₁(HOMO) + c₂(LUMO) + c₃*(Molecular Volume) + ...

where c represents coefficients determined through statistical regression. However, no such QSRR analysis specifically including 2-Norbornanethiol, 2,5,5-trimethyl- has been reported.

Derivatives and Analogues of 2 Norbornanethiol, 2,5,5 Trimethyl : Synthesis and Structure Reactivity Relationships

Synthesis of Modified Thiol Derivatives (e.g., Thioethers, Sulfonates, Disulfides)

The reactivity of the thiol group in 2-Norbornanethiol, 2,5,5-trimethyl- can be harnessed to generate a variety of derivatives, including thioethers, sulfonates, and disulfides. The synthesis of these compounds is often influenced by the significant steric hindrance around the sulfur atom.

Thioethers: The formation of thioethers from the subject thiol can be achieved through nucleophilic substitution reactions. masterorganicchemistry.com The thiolate anion, generated by treating the thiol with a strong base such as sodium hydride, can react with alkyl halides. masterorganicchemistry.com However, due to the tertiary and sterically congested nature of the thiol, these reactions may require more forcing conditions compared to less hindered thiols. Alternative methods for the synthesis of sterically hindered thioethers involve copper-catalyzed coupling of thiols with alkyl oxalates. organic-chemistry.org

Sulfonates: The synthesis of alkyl sulfonates typically involves the reaction of an alcohol with a sulfonyl chloride in the presence of a mild base like pyridine. ambeed.comyoutube.com To prepare a sulfonate derivative from 2-Norbornanethiol, 2,5,5-trimethyl-, a two-step process would be necessary. First, the thiol would need to be oxidized to the corresponding sulfonic acid. Subsequently, the sulfonic acid could be converted to a sulfonyl chloride, which can then react with an alcohol to yield the desired sulfonate. It is important to note that the direct reaction between a sulfonic acid and an alcohol to form a sulfonate ester is generally inefficient under standard conditions. nih.gov

Disulfides: The oxidation of thiols to disulfides is a common transformation. sci-hub.se However, the oxidation of tertiary thiols, such as 2-Norbornanethiol, 2,5,5-trimethyl-, can be challenging and may not proceed readily with mild oxidizing agents that are effective for primary and secondary thiols. tandfonline.com More potent oxidizing systems may be required, though care must be taken to avoid over-oxidation to sulfonic acids. sci-hub.se The formation of unsymmetrical disulfides can be achieved by reacting the thiol with a pre-formed sulfenyl derivative of another thiol. acs.org

| Derivative | General Reaction | Reactants | Expected Product |

| Thioether | Nucleophilic Substitution | 2-Norbornanethiol, 2,5,5-trimethyl-, Strong Base, Alkyl Halide | Alkyl (2,5,5-trimethyl-2-norbornyl) sulfide (B99878) |

| Sulfonate | Sulfonylation | 2,5,5-trimethyl-2-norbornanesulfonyl chloride, Alcohol, Base | Alkyl 2,5,5-trimethyl-2-norbornanesulfonate |

| Disulfide | Oxidation | 2-Norbornanethiol, 2,5,5-trimethyl-, Oxidizing Agent | Bis(2,5,5-trimethyl-2-norbornyl) disulfide |

Synthesis of Norbornane (B1196662) Core Modified Analogues

Modification of the norbornane skeleton of 2-Norbornanethiol, 2,5,5-trimethyl- offers another layer of structural diversity, allowing for the exploration of structure-property relationships.

Alterations in Methyl Substitution Pattern

The synthesis of analogues with different methyl substitution patterns would necessitate starting from different terpene precursors or employing specific methylation strategies. For instance, starting from camphene (B42988), which lacks the gem-dimethyl group at the C5 position, would lead to a 2,2-dimethyl-2-norbornanethiol. nih.gov Conversely, derivatives of fenchone (B1672492) could be utilized to introduce different methylation patterns on the bicyclic ring. nih.govprepchem.com The synthesis of such analogues would likely follow similar reaction pathways as for the parent compound, starting with the appropriately substituted norbornane precursor.

Skeletal Modifications

More profound changes to the norbornane framework can be envisioned through various synthetic strategies. Ring-expansion or -contraction reactions, or the introduction of heteroatoms into the bicyclic system, would lead to novel skeletal structures. For example, acid-catalyzed rearrangements of related terpene epoxides, such as those derived from camphene and α-fenchene, are known to produce a variety of rearranged skeletal structures. researchgate.net Such strategies could be adapted to synthesize norbornane analogues with significantly altered shapes and steric profiles.

Systematic Study of Structure-Reactivity and Structure-Property Relationships

The systematic synthesis of derivatives and analogues of 2-Norbornanethiol, 2,5,5-trimethyl- would enable a comprehensive investigation of the relationship between their molecular structure and their chemical reactivity and physical properties.

The steric bulk of the 2,5,5-trimethyl-norbornyl group is expected to play a dominant role in the reactivity of the thiol and its derivatives. For example, the rate of SN2 reactions at the sulfur atom in thioether derivatives would be highly sensitive to the nature of the other substituent on the sulfur. Similarly, the stability and reactivity of the corresponding disulfide and sulfonate derivatives would be influenced by the steric crowding around the sulfur-containing functional group.

| Structural Modification | Expected Impact on Reactivity/Property |

| Removal of C5 gem-dimethyl group | Reduced steric hindrance, potentially increasing reactivity of the thiol group. |

| Alteration of methyl group positions | Changes in molecular shape and surface, affecting packing and intermolecular interactions. |

| Introduction of heteroatoms in the core | Significant changes in polarity, solubility, and coordination ability. |

Applications in Advanced Organic Synthesis and Materials Science

Polymer Chemistry and Materials Science

Thiol-Ene Click Chemistry in Polymer Synthesis

Segmented Thermoplastic Materials

There is no available research detailing the incorporation of 2-Norbornanethiol, 2,5,5-trimethyl- into segmented thermoplastic materials. The role of thiol-containing compounds in polymer chemistry is well-established, often in "thiol-ene" click reactions to create cross-linked networks or functionalize materials. However, studies specifically utilizing the bulky and structurally complex 2-Norbornanethiol, 2,5,5-trimethyl- for the synthesis or modification of segmented thermoplastics have not been identified.

3D Printing Applications

The application of 2-Norbornanethiol, 2,5,5-trimethyl- in 3D printing technologies is not documented in the accessible scientific literature. Thiol-based chemistries are relevant to photopolymer resins used in stereolithography (SLA) and other vat photopolymerization techniques. Despite this, there are no specific formulations or studies that report the use of 2-Norbornanethiol, 2,5,5-trimethyl- as a component in 3D printing resins or filaments.

Functionalization of Polymer Scaffolds

The functionalization of polymer scaffolds is a broad and active field of research. nih.gov However, a review of the literature does not yield specific examples of 2-Norbornanethiol, 2,5,5-trimethyl- being used to functionalize polymer scaffolds for applications in tissue engineering, catalysis, or other areas.

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry relies on non-covalent interactions to build complex, functional architectures. While thiols can participate in various non-covalent interactions, there is no specific information on the role of 2-Norbornanethiol, 2,5,5-trimethyl- in this context.

Components in Molecular Self-Assembly Processes

Molecular self-assembly is the spontaneous organization of molecules into ordered structures. nih.gov There are no published studies that describe the use of 2-Norbornanethiol, 2,5,5-trimethyl- as a building block in molecular self-assembly processes.

Host-Guest Chemistry involving Thiol-functionalized Systems

Host-guest chemistry involves the complexation of a "guest" molecule within a "host" molecule. While there is extensive research on host-guest systems, none specifically feature 2-Norbornanethiol, 2,5,5-trimethyl- as either the host or the guest.

Dynamic Covalent Chemistry Applications (e.g., Disulfide Exchange)

Dynamic covalent chemistry utilizes reversible covalent bond formation, such as disulfide exchange, to create adaptable materials. While the thiol group of 2-Norbornanethiol, 2,5,5-trimethyl- could theoretically participate in disulfide exchange, there is no available research demonstrating this application.

Building Blocks for Complex Molecular Architectures

While specific documented applications of 2-Norbornanethiol, 2,5,5-trimethyl- in the synthesis of complex molecular architectures are not extensively reported in publicly available literature, its structural features suggest its potential as a valuable building block in both advanced organic synthesis and materials science. The inherent characteristics of the norbornane (B1196662) scaffold and the reactive thiol group provide a foundation for its theoretical application in constructing larger, more intricate molecules.

The rigid, bicyclic framework of the norbornane unit offers a well-defined three-dimensional geometry. This can be exploited to introduce conformational rigidity and to control the spatial arrangement of substituents in a larger molecule. The trimethyl substitution on the norbornane skeleton enhances its lipophilicity and steric bulk, which can influence the solubility, packing, and intermolecular interactions of resulting materials or complex molecules.

The primary reactive site, the thiol group (-SH), is a versatile functional handle for a variety of chemical transformations. Thiols are known to participate in a range of reactions that allow for the formation of new carbon-sulfur and sulfur-heteroatom bonds, making them key precursors for diverse molecular structures.

Potential Synthetic Transformations and Applications:

| Reaction Type | Reagents/Conditions | Resulting Structure/Functionality | Potential Application Area |

| Thiol-Ene Reaction | Alkenes, photoinitiator or radical initiator | Thioether linkage | Polymer synthesis, surface modification |

| Nucleophilic Substitution | Alkyl halides, epoxides | Thioether formation | Synthesis of functionalized ligands, bioactive molecule precursors |

| Michael Addition | α,β-Unsaturated carbonyls | 1,4-Adducts | Creation of complex organic intermediates |

| Oxidation | Mild oxidizing agents (e.g., I2, air) | Disulfide bond formation | Reversible linkages in polymers, self-healing materials |

| Metal Thiolate Formation | Metal salts (e.g., Au, Ag, Pd) | Metal-sulfur coordination | Self-assembled monolayers, nanoparticle functionalization, catalysis |

Future Research Directions and Unexplored Avenues for 2 Norbornanethiol, 2,5,5 Trimethyl

Exploration of Unconventional Reactivity Pathways

The rigid, strained ring system of the norbornane (B1196662) scaffold can lead to unconventional reactivity patterns for the thiol group. Future research should focus on exploring these unique pathways beyond typical thiol chemistry.

One area of interest is the investigation of radical-mediated reactions. Thiyl radicals are versatile reactive intermediates that can participate in cyclization reactions. nih.gov The specific geometry of 2-Norbornanethiol, 2,5,5-trimethyl- could direct intramolecular radical additions to unsaturated moieties tethered to the norbornane core, potentially leading to novel polycyclic sulfur-containing heterocycles.